molecular formula C11H9FO B1457065 (6-Fluoronaphthalen-2-yl)methanol CAS No. 944351-48-8

(6-Fluoronaphthalen-2-yl)methanol

Cat. No.: B1457065
CAS No.: 944351-48-8
M. Wt: 176.19 g/mol
InChI Key: LTSYNZQYIYTKNW-UHFFFAOYSA-N
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Description

(6-Fluoronaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H9FO and a molecular weight of 176.19 g/mol It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a methanol group at the 2nd position

Scientific Research Applications

(6-Fluoronaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Research indicates that (6-Fluoronaphthalen-2-yl)methanol exerts its effects through inhibition of de novo pyrimidine nucleotide biosynthesis. Exposure to this compound leads to a significant decrease in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . It inhibits dihydroorotate dehydrogenase , a critical enzyme in the pathway, resulting in the depletion of precursors necessary for RNA and DNA synthesis. This mechanism contributes to its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(6-Fluoronaphthalen-2-yl)methanol can be synthesized from 6-fluoro-2-naphthoic acid. One common method involves the reduction of 6-fluoro-2-naphthoic acid using borane-tetrahydrofuran (BH3-THF) in tetrahydrofuran (THF) as a solvent . The reaction mixture is stirred overnight, followed by the addition of diethyl ether and sodium hydroxide solution to isolate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as reduction reactions and purification processes like recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 6-Fluoronaphthalene-2-carboxylic acid.

    Reduction: 6-Fluoronaphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-methanol: Lacks the fluorine substitution, resulting in different chemical properties.

    6-Fluoronaphthalene: Lacks the methanol group, affecting its reactivity and applications.

    2-Naphthalenemethanol: Similar structure but without the fluorine atom, leading to different chemical behavior.

Uniqueness

(6-Fluoronaphthalen-2-yl)methanol is unique due to the presence of both a fluorine atom and a methanol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(6-fluoronaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSYNZQYIYTKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-naphthalene-2-carboxylic acid (3.0 g, 15.8 mmol) was added BH3.THF (31.6 mL, 31.6 mmol). The reaction mixture was stirred overnight before being concentrated. To the residue was added diethyl ether (100 mL) and NaOH solution (10 mL). The organic layer was separated, dried and concentrated. The resultant residue was purified by silica gel column chromatography (ethyl acetate/hexane 1:7) to afford (6-fluoro-naphthalen-2-yl)-methanol (2.28 g, 82%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
31.6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoronaphthalen-2-yl)methanol
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